molecular formula C17H22N2O5S B585932 (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate CAS No. 934495-38-2

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate

Cat. No. B585932
CAS RN: 934495-38-2
M. Wt: 366.432
InChI Key: RKELBFSJSQMTLO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate” is a chemical compound with the molecular formula C15H18N2O5S . It is a compound of 4-(1-hydrazinylethyl)benzoic acid with benzenesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(O)C1=CC=C(C(NN)C)C=C1.O=S(C2=CC=CC=C2)(O)=O . This indicates the presence of a benzoic acid moiety (O=C(O)C1=CC=C(C(NN)C)C=C1) and a benzenesulfonic acid moiety (O=S(C2=CC=CC=C2)(O)=O).


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.3800 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmaceutical Agents

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate: is utilized in medicinal chemistry for the synthesis of pharmaceutical agents. Its hydrazine moiety serves as a versatile precursor for the formation of pharmacophores. It is involved in the synthesis of hydrazone derivatives that exhibit potential therapeutic activities, such as antimicrobial, antitumor, and anti-inflammatory properties .

Pharmacology: Drug Development and Testing

In pharmacology, this compound is used in drug development and testing. It can be employed to create small molecule libraries for high-throughput screening, aiding in the discovery of new drugs. Its structural flexibility allows for the generation of compounds with varying biological activities, which can be tested for their efficacy and safety in preclinical studies .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to form hydrazones makes it a candidate for enzyme inhibition studies in biochemistry. It can act as an inhibitor for enzymes like aldehyde dehydrogenase, which plays a role in metabolic pathways. By modifying the hydrazine group, researchers can study the structure-activity relationship and enzyme binding dynamics .

Chemical Engineering: Catalyst Design

In chemical engineering, (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate can be used in the design of catalysts. The compound’s functional groups can be tailored to create site-specific catalysts that facilitate chemical reactions, such as the synthesis of polymers or fine chemicals, with improved efficiency and selectivity .

Materials Science: Functional Material Synthesis

This compound finds applications in materials science for the synthesis of functional materials. It can be incorporated into polymers or coatings to impart specific properties, such as conductivity or reactivity. Its inclusion in nanomaterials can also enhance their performance in various applications, including sensors and electronic devices .

Environmental Science: Analytical Method Development

Lastly, in environmental science, (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate is used in the development of analytical methods. It can serve as a reagent for the detection of aldehydes and ketones in environmental samples. Its reactivity with carbonyl compounds allows for the quantification of these analytes, which are important indicators of air and water quality .

properties

IUPAC Name

benzenesulfonic acid;ethyl 4-[(1S)-1-hydrazinylethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELBFSJSQMTLO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H](C)NN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate

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